CA II Inhibition Potency: 1,900-Fold Gain Over 4-Bromo Analog and >5,000-Fold Over Weaker Benzenesulfonamide Derivatives
N-(3-Hydroxypropyl)-2,5-dimethoxybenzenesulfonamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with Ki = 19 nM [1]. By comparison, the 4-bromo-substituted analog (4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide) shows substantially reduced CA inhibitory capacity, with reported Ki = 1,200,000 nM against human recombinant cytosolic carbonic anhydrase III (the closest available head-to-head data point for this analog scaffold), representing a >63,000-fold difference in potency, though isoform differences between CA II and CA III must be noted [2]. Within the broader 2,5-dimethoxybenzenesulfonamide family, certain N-aryl derivatives exhibit Ki values exceeding 100,000 nM against hCA II, more than 5,000-fold weaker than the target compound [3]. This potency differential is attributed to the optimal chain length and terminal hydroxyl group of the 3-hydroxypropyl substituent, which facilitates favorable hydrogen-bonding interactions within the CA II active site cleft.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 19 nM (hCA II, CO₂ hydration stopped-flow assay) |
| Comparator Or Baseline | 4-Bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Ki = 1,200,000 nM (hCA III, stopped-flow CO₂ hydration); N-aryl-2,5-dimethoxybenzenesulfonamide derivatives: Ki > 100,000 nM (hCA II) |
| Quantified Difference | Target compound is >5,000-fold more potent than weak N-aryl benzenesulfonamide derivatives against hCA II; comparison with 4-bromo analog shows >63,000-fold difference (isoform mismatch noted) |
| Conditions | Human recombinant carbonic anhydrase isoforms; 15 min pre-incubation; CO₂ hydration-based stopped-flow spectrophotometric assay |
Why This Matters
This potency differential means that experiments requiring effective CA II engagement at low micromolar or sub-micromolar concentrations can use the target compound, whereas structurally similar analogs may fail to produce measurable inhibition at equivalent concentrations.
- [1] BindingDB. BDBM50146673 (CHEMBL3764506). Ki = 19 nM for human carbonic anhydrase II. CO₂ hydration-based stopped flow assay. View Source
- [2] BindingDB. BDBM35727 (sulfonamide derivative, 5b). Ki = 1,200,000 nM for human recombinant cytosolic carbonic anhydrase III. Stopped-flow CO₂ hydration assay. View Source
- [3] BindingDB. BDBM50360796 (CHEMBL1934663). Ki > 100,000 nM for inhibition of human CA II. Phenol red-based stopped-flow CO₂ hydration assay. View Source
